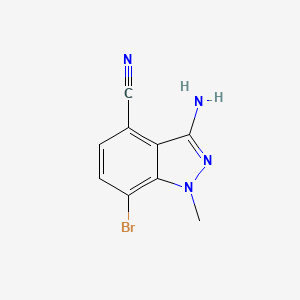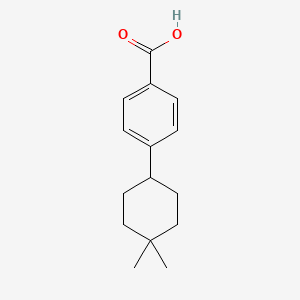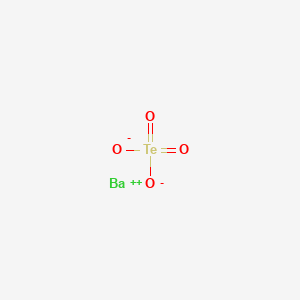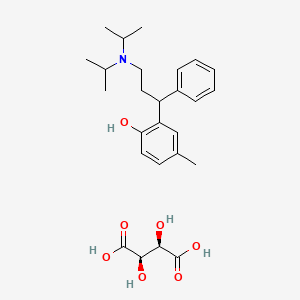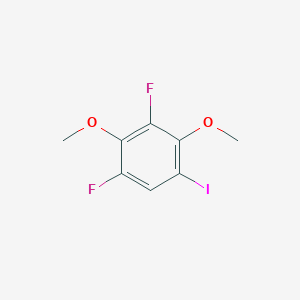![molecular formula C7H6IN3O B12840287 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one: is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by the presence of an iodine atom at the 7th position, a methyl group at the 2nd position, and a ketone group at the 4th position of the imidazo[4,5-c]pyridine ring system. The unique structure of this compound makes it a valuable subject of study in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one typically involves the following steps:
Formation of the Imidazo[4,5-c]pyridine Core: The core structure can be synthesized through a multi-step process involving the condensation of appropriate precursors. For example, the reaction between 2-aminopyridine and glyoxal in the presence of an acid catalyst can form the imidazo[4,5-c]pyridine core.
Methylation: The methyl group at the 2nd position can be introduced through alkylation using a methylating agent like methyl iodide in the presence of a base.
Oxidation: The ketone group at the 4th position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one serves as a versatile building block for the construction of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the design of enzyme inhibitors or ligands for specific receptors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking its activity. In receptor binding studies, it may act as a ligand, binding to the receptor and modulating its activity. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Fluoro-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- 7-Chloro-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
- 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one
Uniqueness
The presence of the iodine atom at the 7th position distinguishes 7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one from its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C7H6IN3O |
|---|---|
Poids moléculaire |
275.05 g/mol |
Nom IUPAC |
7-iodo-2-methyl-3,5-dihydroimidazo[4,5-c]pyridin-4-one |
InChI |
InChI=1S/C7H6IN3O/c1-3-10-5-4(8)2-9-7(12)6(5)11-3/h2H,1H3,(H,9,12)(H,10,11) |
Clé InChI |
FGNDKBKLIWGZPV-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(N1)C(=O)NC=C2I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


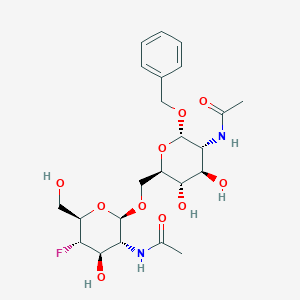


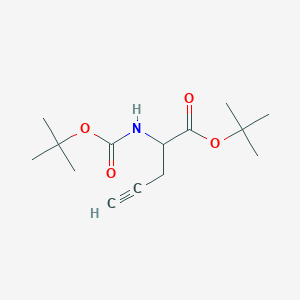
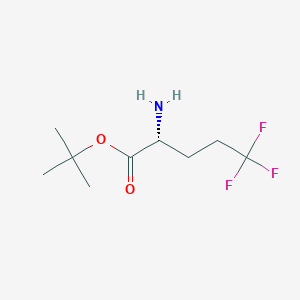
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
